molecular formula C10H19BrO B13592492 2-(3-Bromo-2,2-dimethylpropyl)oxane

2-(3-Bromo-2,2-dimethylpropyl)oxane

Cat. No.: B13592492
M. Wt: 235.16 g/mol
InChI Key: HDAUECOCEBREAC-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)oxane is a brominated oxane derivative featuring a 3-bromo-2,2-dimethylpropyl substituent at the 2-position of the oxane (tetrahydropyran) ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the construction of naphthoquinone derivatives. For instance, it has been coupled with methyl ketone fatty acids to produce naphthoquinones, which are relevant in medicinal and materials chemistry . The synthesis of this compound involves a multi-step pathway starting from 1-hydroxy-2-naphthoic acid, achieving yields of 75–93% in key steps such as bromination with PBr₃ .

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)oxane

InChI

InChI=1S/C10H19BrO/c1-10(2,8-11)7-9-5-3-4-6-12-9/h9H,3-8H2,1-2H3

InChI Key

HDAUECOCEBREAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCCO1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)oxane typically involves the bromination of 2,2-dimethyl-1-propanol followed by cyclization to form the oxane ring. One common method includes the following steps:

    Bromination: 2,2-dimethyl-1-propanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 3-bromo-2,2-dimethylpropanol.

    Cyclization: The brominated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide (NaOH), to form the oxane ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)oxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), to form different derivatives.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as propene, in the presence of a strong base like potassium hydroxide (KOH).

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Concentrated solutions of sodium or potassium hydroxide in ethanol, heated under reflux.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of hydroxylated derivatives.

    Elimination: Formation of alkenes such as propene.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)oxane depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Positional Isomers: 4-(3-Bromo-2,2-dimethylpropyl)oxane

A structural isomer of the target compound, 4-(3-Bromo-2,2-dimethylpropyl)oxane, differs in the position of the bromo-dimethylpropyl substituent (attached at the 4-position of the oxane ring). This positional variation influences steric and electronic properties:

  • Applications: While both isomers serve as alkylating agents, the 4-substituted variant is less documented in synthetic pathways, suggesting that the 2-substituted derivative is favored in naphthoquinone synthesis .

Branching Variations: 3-(3-Bromo-2-methylpropyl)oxane

This analog (CAS 1695797-25-1) features a 3-bromo-2-methylpropyl chain instead of the 3-bromo-2,2-dimethylpropyl group. Key differences include:

  • Physical Properties : With a molecular weight of 221.13 g/mol (vs. 223.11 g/mol for the target compound), it has a marginally lower density. However, boiling point data are unavailable for direct comparison .

Heterocyclic Core Modifications: Isoindoline-1,3-dione Derivatives

Compounds such as 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione (CAS 111992-61-1) replace the oxane ring with an isoindoline-1,3-dione core. This structural change significantly alters properties:

  • Electronic Effects : The electron-withdrawing isoindoline-dione core increases polarity, enhancing solubility in polar solvents compared to the oxane derivative.
  • Reactivity : The bromoalkyl chain in these derivatives is more prone to nucleophilic substitution due to the electron-deficient core, making them useful in polymer chemistry or drug conjugation .

Oxazine-Based Analogs: 3-Bromo-4-cyclopropyl-6,6-dimethyl-5,6-dihydro-4H-1,2-oxazine 2-oxide

This compound shares a brominated alkyl chain but incorporates an oxazine oxide ring. Key distinctions include:

  • Ring Strain : The oxazine oxide’s strained structure may increase reactivity in cycloaddition reactions, unlike the more stable oxane derivative.
  • Synthetic Utility: Used in [3+2] cycloadditions to synthesize benzoxazolofurans, highlighting its niche in heterocyclic chemistry compared to the target compound’s role in naphthoquinone synthesis .

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